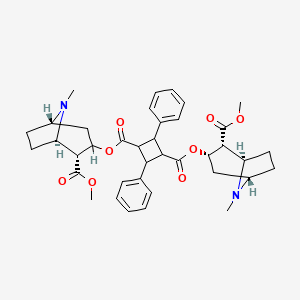

epsilon-Truxilline

Übersicht

Beschreibung

Epsilon-Truxilline is a naturally occurring alkaloid found in various plant species, including Erythrina truxillensis and Erythrina mulungu. It belongs to the family of truxillines, which are tropane alkaloids formed by the photochemical dimerization of cinnamoylcocaine . This compound has garnered significant interest due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

Epsilon-Truxilline can be synthesized through the photochemical dimerization of cinnamoylcocaine . This process involves the [2+2] cycloaddition reaction, where two molecules of cinnamoylcocaine undergo a head-to-tail dimerization to form the truxilline structure The reaction is typically carried out under ultraviolet light in the presence of a suitable solvent

Analyse Chemischer Reaktionen

Epsilon-Truxilline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of truxillic acid derivatives, while reduction can yield simpler tropane alkaloids .

Wissenschaftliche Forschungsanwendungen

Chemical Analysis

Reference Compound in Forensic Science

Epsilon-Truxilline serves as a reference compound in the analysis of cocaine samples. The presence and concentration of truxillines in cocaine can indicate the source of the coca used for processing, which is crucial for forensic investigations and drug trafficking analysis .

Analytical Method Development

Recent studies have developed gas chromatography methods for quantifying this compound along with other truxilline isomers in illicit cocaine samples. This technique allows for a more efficient analysis compared to previous methods, enhancing the reliability of forensic results .

Biological Research

Pharmacological Properties

Research into the pharmacological properties of this compound indicates potential neuropharmacological effects. As a tropane alkaloid, it may interact with neurotransmitter systems, suggesting applications in treating neurological disorders.

Antimicrobial and Antitumor Activities

this compound has shown promise in preliminary studies for antimicrobial and antitumor activities. Alkaloids similar to this compound have been reported to possess significant antimicrobial properties against resistant bacterial strains and potential antitumor effects against various cancer cell lines .

Comparative Analysis of Truxilline Isomers

The following table summarizes key differences among various truxilline isomers regarding their biological activities:

| Isomer | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential antimicrobial and neuropharmacological effects | Derived from cinnamoylcocaine |

| Alpha-Truxilline | Limited data; potential anti-inflammatory properties | Structural variations affect activity |

| Beta-Truxilline | Noted antimicrobial properties | Similar core structure as this compound |

| Delta-Truxilline | Suggested antitumor activity | Varies in stereochemistry |

This table illustrates that while all truxilline isomers share a common structural core, their specific biological activities can vary significantly due to differences in stereochemistry and molecular interactions.

Wirkmechanismus

The mechanism of action of epsilon-Truxilline involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes . The molecular targets and pathways involved in its action are still under investigation, but its structural similarity to other tropane alkaloids suggests potential interactions with cholinergic and dopaminergic systems .

Vergleich Mit ähnlichen Verbindungen

Epsilon-Truxilline is part of the truxilline family, which includes several other stereoisomers such as alpha-Truxilline, gamma-Truxilline, and peri-Truxilline . These compounds share a similar core structure but differ in the spatial arrangement of their functional groups. This compound is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity . Compared to other truxillines, this compound has shown distinct properties in terms of its photochemical behavior and potential therapeutic applications .

Similar Compounds

- Alpha-Truxilline

- Gamma-Truxilline

- Peri-Truxilline

- Epi-Truxilline

Biologische Aktivität

Epsilon-Truxilline, a minor alkaloid derived from the coca plant, has garnered interest in the scientific community due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is one of several isomeric forms of truxilline, which are alkaloids found in the coca plant (Erythroxylum coca). These compounds are structurally related to cocaine and have been studied for their pharmacological properties. The molecular formula for this compound is , and it is characterized by its unique stereochemistry that differentiates it from other truxilline isomers.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems. The following table summarizes key findings regarding its biological activity:

The mechanism of action for this compound remains partially understood. However, it is believed to involve:

- Receptor Modulation : this compound may modulate neurotransmitter receptors, similar to other tropane alkaloids.

- Inhibition of Enzymatic Pathways : Some studies suggest that this compound can inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of certain neurotransmitters in the synaptic cleft.

Study 1: Neurotransmitter Interaction

A study published in Pharmacology Biochemistry and Behavior examined the effects of this compound on neurotransmitter systems. The results indicated that this compound could enhance dopaminergic activity, suggesting a potential role in treating mood disorders.

Study 2: Antimicrobial Activity

Research conducted by BioCrick highlighted the antimicrobial properties of this compound against various bacterial strains. The study found that this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.

Study 3: Cytotoxicity

In vitro assays conducted on different cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast cancer cells. This finding suggests that further exploration into its anti-cancer properties could be beneficial.

Comparative Analysis with Other Truxillines

This compound can be compared with other truxilline isomers to understand its unique properties better:

| Isomer | Biological Activity | Notable Features |

|---|---|---|

| Alpha-Truxilline | Analgesic effects; interacts with opioid receptors. | Stronger analgesic properties than epsilon. |

| Beta-Truxilline | Limited studies; potential neuroprotective effects. | Less documented than epsilon. |

| Gamma-Truxilline | Exhibits sedative properties; affects GABA receptors. | Different mechanism of action compared to epsilon. |

Eigenschaften

IUPAC Name |

1-O-[(1R,2R,3S,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-O-[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)34(30(33)22-13-9-6-10-14-22)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27-,28?,29?,30?,31+,32+,33?,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOSLGZEBFSUDD-KTGNHJTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5CC6CCC(C5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5C[C@@H]6CC[C@H]([C@H]5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921048 | |

| Record name | Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 2,4-diphenylcyclobutane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113350-55-3, 113350-56-4 | |

| Record name | epsilon-Truxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Truxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 2,4-diphenylcyclobutane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.